molecular formula C23H21N3O3S B11634682 (6Z)-5-imino-6-[3-methoxy-4-(propan-2-yloxy)benzylidene]-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

(6Z)-5-imino-6-[3-methoxy-4-(propan-2-yloxy)benzylidene]-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11634682
M. Wt: 419.5 g/mol
InChI Key: DDMCXZDQULFCSF-NUIIPWOLSA-N
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Description

(6Z)-5-Imino-6-{[3-Methoxy-4-(propan-2-yloxy)phenyl]methylidene}-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is a complex organic compound with a unique structure that combines a thiazolo[3,2-a]pyrimidine core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-5-Imino-6-{[3-Methoxy-4-(propan-2-yloxy)phenyl]methylidene}-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. The starting materials often include substituted anilines, thioamides, and aldehydes. The key steps in the synthesis may involve:

    Condensation Reactions: Combining thioamides with aldehydes to form intermediate thiazolidines.

    Cyclization: Intramolecular cyclization to form the thiazolo[3,2-a]pyrimidine core.

    Functional Group Modifications: Introducing methoxy and propan-2-yloxy groups through nucleophilic substitution reactions.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(6Z)-5-Imino-6-{[3-Methoxy-4-(propan-2-yloxy)phenyl]methylidene}-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

(6Z)-5-Imino-6-{[3-Methoxy-4-(propan-2-yloxy)phenyl]methylidene}-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.

    Biological Studies: Investigating its interactions with biological targets, such as enzymes or receptors.

    Materials Science: Exploring its properties as a component in organic electronic materials or sensors.

Mechanism of Action

The mechanism of action of (6Z)-5-Imino-6-{[3-Methoxy-4-(propan-2-yloxy)phenyl]methylidene}-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-a]pyrimidines: Compounds with similar core structures but different substituents.

    Phenyl-substituted Thiazoles: Compounds with phenyl groups attached to thiazole rings.

    Methoxy-substituted Aromatics: Compounds with methoxy groups on aromatic rings.

Uniqueness

(6Z)-5-Imino-6-{[3-Methoxy-4-(propan-2-yloxy)phenyl]methylidene}-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is unique due to its combination of functional groups and the specific arrangement of these groups on the thiazolo[3,2-a]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H21N3O3S

Molecular Weight

419.5 g/mol

IUPAC Name

(6Z)-5-imino-6-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C23H21N3O3S/c1-14(2)29-19-10-9-15(12-20(19)28-3)11-17-21(24)26-18(16-7-5-4-6-8-16)13-30-23(26)25-22(17)27/h4-14,24H,1-3H3/b17-11-,24-21?

InChI Key

DDMCXZDQULFCSF-NUIIPWOLSA-N

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1)/C=C\2/C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4)OC

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C=C2C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4)OC

Origin of Product

United States

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